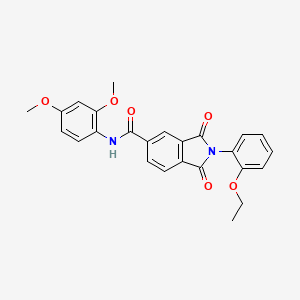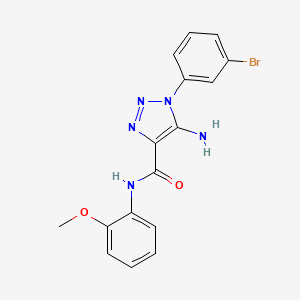![molecular formula C18H21ClN2O3 B4772204 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4772204.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
説明
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPPF and is a piperazine derivative. CPPF has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of CPPF is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This may explain its potential therapeutic effects in mood disorders and movement disorders.
Biochemical and Physiological Effects:
CPPF has been shown to have various biochemical and physiological effects. It has been shown to increase serotonin release in the prefrontal cortex and hippocampus, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease dopamine release in the striatum, which may contribute to its potential antipsychotic effects.
実験室実験の利点と制限
CPPF has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for certain receptors, making it useful as a ligand for receptor binding studies. However, one limitation is that it has a short half-life, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CPPF. One area of research is to further investigate its mechanism of action and its potential therapeutic effects in mood disorders and movement disorders. Another area of research is to develop new synthetic methods for CPPF with improved yields and purity. Additionally, research could focus on developing new derivatives of CPPF with improved pharmacological properties.
科学的研究の応用
CPPF has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for various receptors. CPPF has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and reward pathways.
特性
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-14(24-16-5-2-4-15(19)12-16)18(22)21-9-7-20(8-10-21)13-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTZKMFFPHIZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772127.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772149.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4772152.png)


![3,6-diamino-4-(3,4-dimethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4772170.png)
![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4772176.png)



![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)